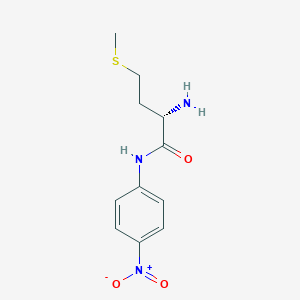

L-Methionine p-nitroanilide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Amino Acids, Sulfur - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-methylsulfanyl-N-(4-nitrophenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S/c1-18-7-6-10(12)11(15)13-8-2-4-9(5-3-8)14(16)17/h2-5,10H,6-7,12H2,1H3,(H,13,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBWRAWSHVJPTL-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40975824 | |

| Record name | N-(4-Nitrophenyl)methioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6042-04-2 | |

| Record name | Methionine 4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006042042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Nitrophenyl)methioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of L-Methionine p-Nitroanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of L-Methionine p-nitroanilide, a crucial chromogenic substrate for assaying various aminopeptidases. This document details the multi-step synthesis, including the protection of the amino group of L-methionine, coupling with p-nitroaniline, and subsequent deprotection to yield the final product. Purification protocols and relevant quantitative data are also presented to assist researchers in obtaining a high-purity compound for their applications in drug discovery and biochemical research.

Introduction

This compound is a widely utilized substrate in biochemical assays to determine the activity of enzymes such as methionine aminopeptidases (MetAPs).[1] Upon enzymatic cleavage of the amide bond, the release of p-nitroaniline, a yellow chromophore, can be monitored spectrophotometrically.[1] The synthesis of this compound involves a strategic three-step process: protection of the amino group of L-methionine, coupling with p-nitroaniline, and removal of the protecting group. Careful control of reaction conditions and rigorous purification are essential to obtain a product of sufficient purity for sensitive enzymatic assays.

Synthesis Workflow

The synthesis of this compound is typically achieved through a three-step process, as illustrated in the workflow diagram below. The process begins with the protection of the amino group of L-methionine, followed by the coupling of the protected amino acid with p-nitroaniline, and concludes with the deprotection of the amino group to yield the final product.

References

L-Methionine p-nitroanilide: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, structure, and applications of L-Methionine p-nitroanilide, a critical chromogenic substrate for researchers, scientists, and drug development professionals. This document outlines its core characteristics, experimental protocols for its use, and key workflows in which it is employed.

Core Chemical Properties and Structure

This compound (L-Met-pNA) is a derivative of the essential amino acid L-methionine.[1] It is widely utilized in biochemical assays to measure the activity of aminopeptidases, particularly methionine aminopeptidases (MetAPs).[2] The compound consists of an L-methionine residue linked to a p-nitroaniline group via an amide bond. This bond is susceptible to enzymatic cleavage by specific peptidases.

The structure of this compound is characterized by the presence of a chiral center at the alpha-carbon of the methionine residue, the thioether functional group of methionine, and the nitro-substituted aromatic ring of p-nitroaniline.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅N₃O₃S | [1] |

| Molecular Weight | 269.32 g/mol | [1] |

| CAS Number | 6042-04-2 | [1] |

| Appearance | Light yellow to yellow solid/powder | [1] |

| Purity | ≥98% (by TLC) | |

| Storage Temperature | -20°C, protect from light | [1] |

| Solubility | Soluble in 1 M HCl. Insoluble in DMSO. Information on solubility in water is not readily available in quantitative terms. | [3][4] |

| Melting Point | Data not consistently available. |

Spectroscopic and Physicochemical Data

The chromogenic nature of this compound is central to its application in enzyme assays. Upon enzymatic hydrolysis, the colorless substrate releases p-nitroaniline, a yellow-colored product with a maximum absorbance around 405 nm. This allows for the continuous spectrophotometric monitoring of enzyme activity.

While specific, dedicated UV-Vis and NMR spectra for this compound are not widely published, data for its constituent parts, L-methionine and p-nitroaniline, are available and provide a basis for understanding its spectral properties. The UV-Vis spectrum of L-methionine shows a shoulder at approximately 208 nm, while p-nitroaniline exhibits a distinct absorbance maximum around 380 nm in various solvents. The NMR spectra of L-methionine have been well-characterized, providing expected chemical shifts for the protons and carbons of the amino acid moiety.

Table 2: Spectroscopic Data References for Constituent Moieties

| Spectroscopic Data | Constituent Moiety | Key Characteristics and References |

| UV-Vis | L-Methionine | Shoulder at ~208 nm in 0.01 N HCl.[5] |

| UV-Vis | p-Nitroaniline | Absorbance maximum around 380 nm.[6] |

| ¹H and ¹³C NMR | L-Methionine | Detailed spectral data available in public databases such as the Biological Magnetic Resonance Bank (BMRB).[7][8][9][10] |

| ¹H and ¹³C NMR | p-Nitroaniline | ¹H NMR (in DMSO-d6): δ 7.98 (d, 2H), 6.64 (d, 2H). ¹³C NMR (in DMSO-d6): δ 156.67, 136.63, 127.37, 113.35.[11] |

Enzymatic Hydrolysis and Mechanism

This compound serves as a substrate for methionine aminopeptidases (MetAPs), a class of metalloproteases that catalyze the removal of N-terminal methionine residues from nascent proteins.[12][13] The enzymatic reaction involves the hydrolysis of the amide bond between the methionine residue and the p-nitroaniline moiety.

The catalytic mechanism of MetAPs typically involves a divalent metal cofactor, such as Co(II), Mn(II), or Zn(II), which activates a water molecule.[12] This activated water molecule then acts as a nucleophile, attacking the carbonyl carbon of the amide bond. An oxyanion intermediate is formed and stabilized by the metal cofactor and active site residues. Subsequent collapse of this intermediate leads to the cleavage of the amide bond and the release of L-methionine and p-nitroaniline.[12]

Caption: Enzymatic hydrolysis of this compound by Methionine Aminopeptidase.

Experimental Protocols

Direct Spectrophotometric Assay for Methionine Aminopeptidase Activity

This protocol provides a method for the direct and continuous measurement of MetAP activity using this compound.

Materials:

-

This compound (substrate)

-

Methionine aminopeptidase (enzyme)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing a suitable metal cofactor like CoCl₂)

-

Microplate reader or spectrophotometer capable of reading absorbance at 405 nm

-

96-well microplates or cuvettes

Procedure:

-

Prepare a stock solution of this compound. Due to its limited solubility in aqueous solutions, a stock solution is typically prepared in an organic solvent like DMSO and then diluted in the assay buffer to the final desired concentration.

-

Prepare the reaction mixture. In each well of a microplate or a cuvette, add the assay buffer and the this compound solution to the final desired concentration.

-

Equilibrate the reaction mixture. Incubate the plate or cuvette at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the reaction. Add the methionine aminopeptidase solution to the reaction mixture to start the enzymatic reaction.

-

Monitor the reaction. Immediately begin monitoring the increase in absorbance at 405 nm over time using a microplate reader or spectrophotometer. The rate of the reaction is proportional to the enzyme activity.

-

Calculate the enzyme activity. The rate of p-nitroaniline formation can be calculated using the Beer-Lambert law (A = εbc), where A is the change in absorbance per unit time, ε is the molar extinction coefficient of p-nitroaniline at 405 nm (typically ~10,600 M⁻¹cm⁻¹), b is the path length of the cuvette or well, and c is the change in concentration of p-nitroaniline.

Applications in Research and Drug Development

This compound is a valuable tool for:

-

Enzyme Kinetics Studies: Determining kinetic parameters such as Kₘ and kcat for methionine aminopeptidases.

-

High-Throughput Screening (HTS) for Inhibitors: Identifying potential drug candidates that inhibit MetAP activity. MetAPs are attractive targets for the development of novel antibiotics and anti-cancer agents.[14][15]

-

Biochemical Characterization of Aminopeptidases: Studying the substrate specificity and metal ion dependence of various aminopeptidases.

Workflow for High-Throughput Screening of MetAP Inhibitors

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify inhibitors of methionine aminopeptidase using this compound.

Caption: High-throughput screening workflow for MetAP inhibitors using L-Met-pNA.

Safety and Handling

This compound should be handled in accordance with good laboratory practices.[16] It is recommended to wear appropriate personal protective equipment, including gloves and safety glasses. Store the compound at -20°C and protect it from light to ensure its stability.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1][16]

This technical guide serves as a comprehensive resource for professionals working with this compound. By consolidating key data and protocols, it aims to facilitate further research and development in enzymology and drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 3. selleckchem.com [selleckchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. bmse000044 L-Methionine at BMRB [bmrb.io]

- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000696) [hmdb.ca]

- 10. L-Methionine(63-68-3) 13C NMR spectrum [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 13. Structure and function of the methionine aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A high-throughput absorbance-based assay for methionine produced by methionine aminopeptidase using S-adenosyl-L-methionine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fishersci.co.uk [fishersci.co.uk]

The Core Mechanism of L-Methionine p-Nitroanilide Enzymatic Cleavage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Methionine p-nitroanilide (Met-pNA) is a chromogenic substrate widely employed in biochemical assays to detect and quantify the activity of various aminopeptidases. These enzymes, which catalyze the removal of N-terminal amino acids from proteins and peptides, are crucial in numerous physiological processes and are significant targets in drug discovery. The enzymatic cleavage of the amide bond in Met-pNA results in the release of p-nitroaniline, a yellow-colored compound that can be easily quantified spectrophotometrically. This guide provides an in-depth exploration of the core mechanism of this enzymatic reaction, supported by quantitative data and detailed experimental protocols.

Primary Enzymes in this compound Cleavage

The cleavage of this compound is primarily catalyzed by metalloenzymes, with Methionine Aminopeptidases (MetAPs) and Leucine (B10760876) Aminopeptidases (LAPs) being the most prominent. These enzymes exhibit a dependence on divalent metal ions for their catalytic activity.

Methionine Aminopeptidases (MetAPs) are highly specific for the N-terminal methionine residue.[1] In biological systems, they are responsible for the post-translational modification of nascent proteins by cleaving the initiator methionine.[2][3]

Leucine Aminopeptidases (LAPs) , while having a preference for leucine, often display broad substrate specificity and can efficiently hydrolyze other N-terminal amino acid derivatives, including this compound.[1]

The Catalytic Mechanism: A Closer Look

The enzymatic hydrolysis of this compound by metallo-aminopeptidases follows a general mechanism involving a metal-activated water molecule.[4][5] The active site of these enzymes typically contains one or two divalent metal ions, most commonly Zn2+, Co2+, or Mn2+, which are essential for catalysis.[4][6]

The proposed catalytic mechanism can be summarized in the following key steps:

-

Substrate Binding: The L-Methionine residue of the substrate docks into the S1 specificity pocket of the enzyme's active site. The free amino group of the methionine coordinates with one of the metal ions.

-

Activation of Nucleophile: A water molecule in the active site is coordinated to one or both metal ions. This interaction polarizes the water molecule, increasing its nucleophilicity and effectively converting it into a hydroxide (B78521) ion.[4]

-

Nucleophilic Attack: The activated hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the amide bond linking methionine to the p-nitroanilide group. This leads to the formation of a tetrahedral oxyanion intermediate.[4]

-

Stabilization of Intermediate: The negatively charged oxygen of the tetrahedral intermediate is stabilized by coordination to one of the metal ions and hydrogen bonding with active site residues.[4]

-

Peptide Bond Cleavage: The tetrahedral intermediate collapses, leading to the cleavage of the amide bond. The p-nitroanilide moiety is released.

-

Protonation and Product Release: The nitrogen of the leaving p-nitroaniline group is protonated by a general acid residue in the active site. The products, L-methionine and p-nitroaniline, are then released from the active site, regenerating the enzyme for the next catalytic cycle.

Quantitative Data on Enzymatic Cleavage

The efficiency of enzymatic cleavage is described by the Michaelis-Menten kinetic parameters, Km and Vmax, or the catalytic efficiency (kcat/Km). Below is a summary of available kinetic data for related substrates and enzymes. It is important to note that specific values for this compound are not always available in the literature, and data for analogous substrates like L-Leucine p-nitroanilide are often used to infer activity.

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Conditions | Reference |

| Recombinant Leucine Aminopeptidase (B13392206) (Vibrio proteolyticus) | L-Leucine-p-nitroanilide | - | - | - | 3.87 x 10³ | pH 8.0, 37°C | --INVALID-LINK--[7] |

| Aminopeptidase (Aeromonas proteolytica) with Zn2+/Zn2+ | L-Leucine-p-nitroanilide | 0.06 | 1800 | - | - | - | --INVALID-LINK--[8] |

| Aminopeptidase (Aeromonas proteolytica) with Zn2+/Zn2+ | L-Alanine-p-nitroanilide | 1.0 | 10 | - | - | - | --INVALID-LINK--[8] |

Note: Data for this compound specifically is limited in publicly available literature. The provided data for analogous substrates illustrates the range of kinetic parameters observed.

Experimental Protocols

The following is a generalized protocol for a continuous spectrophotometric assay to measure the enzymatic cleavage of this compound.

Reagents and Buffers

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0 (or other suitable buffer depending on the enzyme's optimal pH).[9]

-

Enzyme Solution: A purified solution of the aminopeptidase of interest, diluted in assay buffer to a working concentration.

-

Substrate Stock Solution: this compound dissolved in a minimal amount of a suitable organic solvent (e.g., DMSO or methanol) and then diluted with assay buffer to the desired stock concentration (e.g., 10 mM).

-

Metal Ion Solution (if required): A stock solution of a divalent metal salt (e.g., ZnCl₂, CoCl₂, MnCl₂) if the enzyme is in its apo form.

Assay Procedure

-

Reaction Setup: In a 96-well microplate or a cuvette, combine the assay buffer and the enzyme solution. If required, add the metal ion solution and pre-incubate to allow for metal binding to the enzyme.

-

Initiation of Reaction: Add the this compound substrate solution to the reaction mixture to initiate the enzymatic reaction. The final substrate concentration should be varied if determining kinetic parameters.

-

Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance at 405-410 nm, which corresponds to the release of p-nitroaniline.[9] Measurements should be taken at regular intervals for a set period.

-

Data Analysis: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The concentration of p-nitroaniline produced can be calculated using its molar extinction coefficient (ε ≈ 10,600 M⁻¹cm⁻¹ at 405 nm).

Conclusion

The enzymatic cleavage of this compound is a robust and reliable method for assaying aminopeptidase activity. Understanding the core catalytic mechanism, which is dependent on metalloenzyme action, is crucial for the interpretation of experimental data and for the design of novel inhibitors in drug development. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important class of enzymes and their substrates. Further research to delineate the specific kinetic parameters for a wider range of aminopeptidases with this compound will continue to enhance our understanding of their function and potential as therapeutic targets.

References

- 1. Aminopeptidases: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural insights into N-terminal methionine cleavage by the human mitochondrial methionine aminopeptidase, MetAP1D - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and function of the methionine aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. Metallo-aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalysis and inhibition of Mycobacterium tuberculosis methionine aminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetics and conformational stability studies of recombinant leucine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modified activity of Aeromonas aminopeptidase: metal ion substitutions and role of substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization and structural analysis of a leucine aminopeptidase using site-directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical Characterization of L-Methionine p-nitroanilide Hydrolysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Methionine p-nitroanilide (L-Met-pNA) is a chromogenic substrate extensively utilized in biochemical assays to characterize the activity of various proteolytic enzymes, particularly aminopeptidases. The enzymatic hydrolysis of the amide bond in L-Met-pNA releases p-nitroaniline, a yellow-colored product that can be quantified spectrophotometrically. This property makes L-Met-pNA an invaluable tool for studying enzyme kinetics, screening for inhibitors, and understanding the substrate specificity of proteases. This technical guide provides a comprehensive overview of the biochemical characterization of L-Met-pNA hydrolysis, including detailed experimental protocols, a summary of kinetic data, and graphical representations of the underlying processes.

Enzymatic Hydrolysis of this compound

The core of L-Met-pNA's utility lies in a straightforward enzymatic reaction. Aminopeptidases, a class of exopeptidases, catalyze the cleavage of the N-terminal amino acid from a peptide or protein. In the case of L-Met-pNA, the enzyme recognizes the methionine residue and hydrolyzes the amide bond linking it to the p-nitroaniline moiety.

The reaction can be summarized as follows:

This compound + H₂O ---(Aminopeptidase)--> L-Methionine + p-nitroaniline

The production of p-nitroaniline, which has a maximum absorbance at approximately 405-410 nm, allows for the continuous monitoring of the reaction rate. This direct relationship between product formation and absorbance change forms the basis of a simple and robust assay for enzyme activity.

Data Presentation: Kinetic Parameters of L-Met-pNA Hydrolysis

The efficiency and affinity of an enzyme for L-Met-pNA are described by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). Kₘ reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the enzyme's affinity for the substrate. Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate. The catalytic efficiency of the enzyme is often expressed as kcat/Kₘ.

| Enzyme | Source Organism | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Metal Ion Activators/Inhibitors |

| Methionine Aminopeptidase (B13392206) (MetAP) | Mycobacterium smegmatis | - | - | 8.5 | 50 | Activators: Mg²⁺, Co²⁺Inhibitors: Fe²⁺, Cu²⁺, EDTA |

| Leucyl Aminopeptidase (LAP) | Solanum tuberosum (potato tuber) | 0.048 | 31.56 (mM/min) | 9.0 | 40 | Inhibitors: 1,10-phenanthroline, most divalent cationsStimulator: EGTA |

| Aminopeptidase | Streptococcus sanguis | - | - | - | - | Activity towards L-Met-pNA noted |

Note: The Vₘₐₓ value for Leucyl Aminopeptidase from Solanum tuberosum was reported in mM/min, which is an unusually high unit and may reflect specific assay conditions or reporting conventions in the original study.

Experimental Protocols

The following sections provide detailed methodologies for the characterization of L-Met-pNA hydrolysis.

Standard Enzyme Activity Assay

This protocol outlines a general method for determining the activity of an aminopeptidase using L-Met-pNA as a substrate.

a. Reagents and Materials:

-

Enzyme solution: Purified or partially purified enzyme preparation in a suitable buffer.

-

Substrate stock solution: 100 mM this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing relevant cofactors if necessary (e.g., 0.1 mM CoCl₂ for some MetAPs). The optimal buffer composition and pH should be determined empirically for each enzyme.[1]

-

Stop solution: 30% acetic acid or 1 M HCl.

-

Spectrophotometer: Capable of measuring absorbance at 405 nm.

-

96-well microplate or cuvettes.

b. Assay Procedure:

-

Prepare a working solution of L-Met-pNA by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 1 mM).

-

In a microplate well or cuvette, add the following in order:

-

Assay buffer

-

Enzyme solution (the volume depends on the enzyme concentration and activity)

-

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding the L-Met-pNA working solution. The final reaction volume is typically 100-200 µL for a microplate or 1 mL for a cuvette.

-

Monitor the increase in absorbance at 405 nm continuously for a set period (e.g., 10-30 minutes) using a spectrophotometer. Alternatively, for an endpoint assay, incubate the reaction for a fixed time and then stop it by adding the stop solution.

-

Record the rate of change in absorbance (ΔA/min).

c. Calculation of Enzyme Activity:

The rate of p-nitroaniline production can be calculated using the Beer-Lambert law:

v = (ΔA / Δt) / (ε * l)

where:

-

v = reaction velocity (in M/min)

-

ΔA / Δt = rate of change in absorbance per minute

-

ε = molar extinction coefficient of p-nitroaniline at 405 nm (typically ~10,600 M⁻¹cm⁻¹)

-

l = path length of the cuvette or microplate well (in cm)

Enzyme activity is typically expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)

a. Procedure:

-

Follow the standard enzyme activity assay protocol.

-

Vary the concentration of the L-Met-pNA substrate over a wide range (e.g., 0.1 to 10 times the expected Kₘ).

-

Measure the initial reaction velocity (v₀) for each substrate concentration. Ensure that the measurements are taken in the linear phase of the reaction.

-

Plot the initial velocity (v₀) against the substrate concentration ([S]).

b. Data Analysis:

The kinetic parameters Kₘ and Vₘₐₓ can be determined by fitting the data to the Michaelis-Menten equation using non-linear regression software:

v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

Alternatively, a Lineweaver-Burk plot (a double reciprocal plot of 1/v₀ versus 1/[S]) can be used for a linear representation of the data, although non-linear regression is generally preferred for its accuracy.

Investigating the Effect of pH and Temperature

To determine the optimal pH and temperature for the enzyme's activity on L-Met-pNA, the standard assay is performed under a range of pH values and temperatures, respectively, while keeping other parameters constant. The activity at each point is measured and plotted to identify the conditions that yield the highest reaction rate.

Screening for Inhibitors

L-Met-pNA hydrolysis assays are well-suited for high-throughput screening of enzyme inhibitors.

a. Procedure:

-

Perform the standard enzyme activity assay in the presence of various concentrations of a potential inhibitor.

-

A control reaction without the inhibitor should be run in parallel.

-

Measure the enzyme activity at each inhibitor concentration.

b. Data Analysis:

The percentage of inhibition can be calculated as follows:

% Inhibition = [1 - (Activity with inhibitor / Activity without inhibitor)] * 100

The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualization

Enzymatic Reaction of L-Met-pNA Hydrolysis

Caption: Enzymatic hydrolysis of L-Met-pNA by an aminopeptidase.

Experimental Workflow for Enzyme Activity Assay

Caption: Workflow for a typical L-Met-pNA hydrolysis enzyme assay.

Conclusion

The biochemical characterization of this compound hydrolysis provides a robust and versatile platform for the study of aminopeptidases and other proteases. The simplicity of the colorimetric assay, combined with its sensitivity and adaptability to high-throughput formats, makes it an indispensable tool in academic research and drug development. By following the detailed protocols and understanding the kinetic principles outlined in this guide, researchers can effectively utilize L-Met-pNA to gain valuable insights into enzyme function, identify novel inhibitors, and advance our understanding of proteolytic processes.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of L-Methionine p-nitroanilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Methionine p-nitroanilide (Met-pNA) is a widely utilized chromogenic substrate in biochemical and clinical assays for the detection and quantification of aminopeptidase (B13392206) activity. The enzymatic cleavage of the amide bond between L-methionine and p-nitroaniline releases the yellow chromophore, p-nitroaniline (pNA), which can be readily measured spectrophotometrically. The reliability and accuracy of assays employing Met-pNA are intrinsically linked to its behavior in aqueous buffer systems. This technical guide provides an in-depth analysis of the critical factors governing the solubility and stability of this compound, offers detailed experimental protocols for their assessment, and presents visual workflows to aid in experimental design.

While specific quantitative solubility and stability data for this compound across a range of aqueous buffers is not extensively documented in publicly available literature, this guide synthesizes established principles for chromogenic substrates to empower researchers in optimizing their experimental conditions.

I. Solubility of this compound

The solubility of this compound in aqueous buffers is a crucial parameter for the preparation of stock solutions and ensuring the substrate is fully dissolved in the reaction mixture to achieve accurate kinetic measurements. Several factors can influence its solubility.

Table 1: Factors Influencing the Solubility of this compound

| Factor | Effect on Solubility | Recommendations for Researchers |

| pH | The ionization state of the α-amino group of the methionine residue is pH-dependent. At pH values below its pKa, the amino group is protonated, potentially increasing solubility in aqueous media. Conversely, at pH values above its pKa, the amino group is neutral, which may decrease solubility. | Determine the optimal pH for your enzyme assay and assess the solubility of Met-pNA at that specific pH. Adjusting the pH of the stock solution may aid in dissolution, but ensure the final reaction pH is appropriate for the enzyme. |

| Temperature | Generally, solubility of solid compounds in liquid solvents increases with temperature. However, excessive heat can lead to degradation. | Gentle warming may be employed to dissolve this compound. However, it is critical to avoid high temperatures that could induce hydrolysis. |

| Buffer Composition & Ionic Strength | The type of buffer salts and the overall ionic strength of the solution can impact solubility through salting-in or salting-out effects. | When encountering solubility issues, consider screening different buffer systems (e.g., phosphate, Tris-HCl). The effect of ionic strength should be empirically determined for the specific buffer system used. |

| Co-solvents | Organic co-solvents, such as dimethyl sulfoxide (B87167) (DMSO), can significantly increase the solubility of hydrophobic compounds like p-nitroanilide derivatives[1]. | For poorly soluble chromogenic substrates, a common practice is to dissolve them in a small volume of an organic solvent like DMSO before diluting with the aqueous buffer[1]. The final concentration of the organic solvent should be kept to a minimum (typically ≤1-5%) to avoid potential inhibition of the enzyme. |

II. Stability of this compound in Aqueous Buffers

The stability of this compound is paramount for obtaining reproducible and accurate enzymatic data. Degradation of the substrate, primarily through abiotic hydrolysis, can lead to an overestimation of enzyme activity due to the spontaneous release of p-nitroaniline.

Table 2: Key Factors Affecting the Stability of this compound

| Factor | Effect on Stability | Recommendations for Researchers |

| pH | The amide bond in p-nitroanilide substrates is susceptible to hydrolysis, a reaction that is often catalyzed by hydroxide (B78521) ions. Therefore, stability is considerably reduced in alkaline buffers[1]. | Prepare fresh substrate solutions, especially when working at neutral to alkaline pH. Always include a substrate-only control (blank) in your experiments to measure and correct for the rate of abiotic hydrolysis. |

| Temperature | Increased temperature accelerates the rate of chemical reactions, including the hydrolysis of the amide bond[2]. | Store stock solutions of this compound at low temperatures (e.g., 2-8°C or frozen) to minimize degradation[1]. During enzymatic assays, maintain a constant and controlled temperature. |

| Light Exposure | While not extensively documented for Met-pNA specifically, chromogenic compounds can be sensitive to light, which may induce degradation over time. | Store stock solutions in amber vials or protected from light to minimize potential photodegradation. |

| Storage Duration | Over time, even under optimal storage conditions, aqueous solutions of p-nitroanilide substrates can undergo slow hydrolysis[1]. | It is best practice to prepare fresh substrate solutions for each experiment or, if stored, to validate their integrity over time. Chromogenic substrates dissolved in sterile water are reported to be stable for several weeks at room temperature and for more than six months when refrigerated[1]. |

III. Experimental Protocols

A. Protocol for Determining the Aqueous Solubility of this compound (Shake-Flask Method)

This protocol outlines a standard method for determining the equilibrium solubility of a compound in a specific aqueous buffer.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the desired aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.5) in a sealed, clear container (e.g., a glass vial with a screw cap). The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or magnetic stirrer for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

Allow the suspension to sit undisturbed for a period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved particles.

-

-

Quantification:

-

Dilute the clear filtrate with the same buffer to a concentration that falls within the linear range of a pre-established standard curve.

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorbance for this compound.

-

Calculate the concentration of the dissolved substrate using the standard curve. The solubility is expressed as mg/mL or mM.

-

B. Protocol for Assessing the Stability (Abiotic Hydrolysis) of this compound

This protocol measures the rate of non-enzymatic degradation of the substrate over time under specific buffer conditions.

-

Preparation of Substrate Solution:

-

Prepare a solution of this compound in the desired aqueous buffer at the final concentration to be used in the enzyme assay.

-

-

Incubation:

-

Aliquot the substrate solution into multiple sealed tubes.

-

Incubate the tubes at a constant temperature (e.g., 25°C or 37°C).

-

-

Time-Point Sampling:

-

At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one aliquot.

-

-

Measurement of p-nitroaniline Release:

-

Measure the absorbance of each aliquot at the wavelength of maximum absorbance for p-nitroaniline (typically around 405 nm).

-

-

Data Analysis:

-

Plot the absorbance (or concentration of released pNA, calculated using its molar extinction coefficient) against time.

-

The slope of this plot represents the rate of abiotic hydrolysis. This rate should be subtracted from the rate observed in the presence of the enzyme to obtain the true enzymatic rate.

-

The half-life (t½) of the substrate under these conditions can be calculated if the degradation follows first-order kinetics.

-

IV. Chemical Hydrolysis Pathway

The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the amide bond, which can occur both enzymatically and abiotically.

V. Conclusion

While a comprehensive, publicly available dataset on the solubility and stability of this compound is limited, researchers can effectively manage these parameters by understanding the key influencing factors: pH, temperature, buffer composition, and the use of co-solvents. The stability of the substrate, particularly its susceptibility to abiotic hydrolysis in alkaline conditions, necessitates careful experimental design, including the use of appropriate controls. By employing the detailed protocols provided in this guide, scientists and drug development professionals can confidently prepare and utilize this compound solutions, ensuring the generation of reliable and reproducible data in their enzymatic assays. This foundational knowledge is critical for the successful application of this valuable tool in research and development.

References

L-Methionine p-Nitroanilide: A Chromogenic Substrate for the Discovery and Characterization of Novel Proteases

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and characterization of novel proteases are pivotal in understanding complex biological processes and for the development of new therapeutic agents. Chromogenic substrates have long served as indispensable tools in protease research, offering a straightforward and continuous method for monitoring enzymatic activity. Among these, L-Methionine p-nitroanilide (L-Met-pNA) has emerged as a valuable substrate for the discovery and characterization of specific classes of proteases, particularly aminopeptidases. This technical guide provides a comprehensive overview of the application of this compound in the study of novel proteases, complete with quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows.

Core Principle: The Chromogenic Reaction

The utility of this compound as a protease substrate is centered on a simple enzymatic reaction. The substrate consists of an L-methionine residue linked to a p-nitroaniline (pNA) molecule via an amide bond. In its intact form, the substrate is colorless. However, upon cleavage of the amide bond by a protease, the chromogenic group, p-nitroaniline, is released. Free p-nitroaniline imparts a yellow color to the solution, which can be quantified by measuring its absorbance at or near 405 nm. The rate of p-nitroaniline release is directly proportional to the enzymatic activity, allowing for the determination of kinetic parameters.

Novel Proteases Cleaving this compound

Recent research has identified novel proteases with activity towards this compound, expanding our understanding of protease diversity and function. Notably, two M42 metalloaminopeptidases, TmPep1050 from Thermotoga maritima and CelM from Clostridium thermocellum, initially misannotated as cellulases, have been functionally characterized as aminopeptidases capable of hydrolyzing L-Met-pNA.

Quantitative Data Presentation

The enzymatic activity of these novel proteases against this compound and other p-nitroanilide-based substrates is summarized in the table below. This data allows for a comparative analysis of their substrate specificities.

| Substrate | TmPep1050 Specific Activity (µmol/min/µmol of enzyme) | CelM (dodecameric) Specific Activity (µmol/min/µmol of enzyme) |

| L-Methionine-pNA | 45.8 | 12.5 |

| L-Leucine-pNA | 368.3 | 291.7 |

| L-Alanine-pNA | 162.5 | 45.8 |

| L-Glycine-pNA | 1.1 | 0.8 |

| L-Phenylalanine-pNA | 2.0 | 1.1 |

| L-Histidine-pNA | n.d. | n.d. |

| L-Glutamate-pNA | n.d. | n.d. |

| Data sourced from a study on the functional characterization of M42 aminopeptidases.[1] "n.d." indicates that no detectable activity was measured. |

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound as a protease substrate.

General Protease Assay using this compound

This protocol provides a standard procedure for measuring the activity of a protease using L-Met-pNA.

Materials:

-

Purified novel protease

-

This compound substrate

-

Assay Buffer (e.g., 50 mM MOPS, pH 7.0)

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplate

Procedure:

-

Prepare the Substrate Stock Solution: Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) to create a concentrated stock solution.

-

Prepare the Working Substrate Solution: Dilute the stock solution in the assay buffer to the desired final concentration. Note that some p-nitroanilide substrates may have limited solubility in aqueous solutions, and the addition of a small percentage of organic solvent (e.g., 10% methanol) to the final reaction mixture may be necessary.[1]

-

Prepare the Enzyme Solution: Dilute the purified protease in the assay buffer to a concentration that will yield a linear rate of product formation over the desired time course.

-

Set up the Reaction: In a 96-well microplate, add the working substrate solution to each well.

-

Initiate the Reaction: Add the enzyme solution to each well to start the reaction. The final volume in each well should be consistent (e.g., 200 µL).

-

Monitor the Reaction: Immediately place the microplate in a microplate reader pre-heated to the optimal temperature for the enzyme. Measure the increase in absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes).

-

Data Analysis: Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time plot. The rate of p-nitroaniline release can be determined using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitroaniline at 405 nm.

Functional Characterization of Novel M42 Aminopeptidases

This protocol is adapted from the study that characterized TmPep1050 and CelM.[1]

Materials:

-

Recombinant TmPep1050 or CelM

-

L-amino acid-p-nitroanilide substrates (including L-Methionine-pNA)

-

Assay Buffer: 50 mM MOPS buffer, pH 7.0, containing 10% methanol

-

Cobalt Chloride (CoCl₂) solution

-

EDTA solution

-

Spectrophotometer or microplate reader

Procedure:

-

Enzyme Preparation: Use 8 µg of the recombinant enzyme per reaction.

-

Substrate Preparation: Prepare the L-amino acid-pNA substrates at a concentration of 2.5 mM in the assay buffer.

-

Assay Conditions: Conduct the aminopeptidase (B13392206) assays at 60°C.

-

Metal Ion Dependence: To determine the effect of metal ions, include 0.1 mM CoCl₂ for TmPep1050 and 1 mM CoCl₂ for CelM in the reaction mixture. For inhibition studies, use 0.7 mM EDTA.

-

Reaction and Measurement: Mix the enzyme, substrate, and any cofactors or inhibitors in the assay buffer and incubate at 60°C. Monitor the release of p-nitroaniline by measuring the absorbance at 405 nm.

-

Kinetic Parameter Determination: To determine kinetic parameters such as kcat and Km, perform the assays under optimal conditions of cobalt ion concentration, pH, and temperature. Vary the substrate concentration and measure the initial reaction rates. The kinetic parameters can then be calculated from a Lineweaver-Burk plot of the Michaelis-Menten equation.[1]

Signaling Pathways and Logical Relationships

While the direct involvement of the novel M42 aminopeptidases in specific signaling pathways is yet to be fully elucidated, the broader class of methionine aminopeptidases (MetAPs) are known to play crucial roles in fundamental cellular processes. Understanding these pathways provides a framework for investigating the potential biological functions of newly discovered proteases that act on methionine-containing substrates.

Methionine Aminopeptidase 2 (MetAP2) and Angiogenesis

Methionine Aminopeptidase 2 (MetAP2) is a well-characterized enzyme that is essential for the post-translational processing of many proteins.[2] It has been identified as a key regulator of angiogenesis, the formation of new blood vessels.[2][3] Inhibition of MetAP2 has been shown to suppress endothelial cell proliferation and migration, key events in angiogenesis.[3] This has made MetAP2 an attractive target for the development of anti-cancer therapies. The signaling pathways influenced by MetAP2 include the PI3K/mTOR and ERK pathways.[4]

The N-Degron Pathway

Methionine aminopeptidases also play a critical role in the N-degron pathway, a protein degradation pathway that recognizes and targets proteins bearing specific N-terminal amino acids (N-degrons). For proteins with an N-terminal methionine followed by a small amino acid, MetAPs can cleave the initial methionine, exposing the second amino acid. If this newly exposed N-terminal residue is a destabilizing residue, the protein is targeted for ubiquitination and subsequent degradation by the proteasome. This pathway is crucial for regulating the half-life of a variety of proteins and is involved in processes such as sensing cellular stress.

Experimental and Logical Workflows

Visualizing the experimental and logical workflows can aid in the design and execution of research aimed at discovering and characterizing novel proteases using this compound.

General Workflow for Novel Protease Discovery and Characterization

The process of identifying and characterizing a novel protease using a chromogenic substrate like this compound typically follows a logical progression from initial screening to detailed biochemical analysis.

Conclusion

This compound is a powerful and versatile tool for the discovery and in-depth characterization of novel proteases, particularly aminopeptidases. Its application has already led to the identification of previously misannotated enzymes, highlighting the potential for further discoveries. The straightforward nature of the chromogenic assay, combined with the growing understanding of the roles of methionine aminopeptidases in critical signaling pathways, positions this compound as a key substrate in the ongoing quest for novel therapeutic targets and a deeper understanding of cellular regulation. This guide provides the necessary framework for researchers to effectively utilize this substrate in their own investigations.

References

The Core Kinetics of L-Methionine p-Nitroanilide Cleavage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic cleavage of L-Methionine p-nitroanilide (Met-pNA) is a fundamental reaction utilized in biochemical assays to characterize the activity of various aminopeptidases, particularly methionine aminopeptidases (MetAPs). These enzymes play a crucial role in post-translational modification by removing the N-terminal methionine from nascent proteins, a process essential for protein maturation, stability, and function.[1] Understanding the kinetics of this cleavage is paramount for inhibitor screening, drug development, and elucidating the role of these enzymes in cellular signaling pathways. This guide provides an in-depth overview of the core kinetics, experimental protocols, and relevant biological pathways associated with this compound cleavage.

I. Fundamental Kinetics of this compound Cleavage

The enzymatic hydrolysis of this compound results in the release of L-methionine and a chromogenic product, p-nitroaniline. The rate of this reaction can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 405 nm, which corresponds to the release of p-nitroaniline.[2] The kinetic parameters of this reaction, including the Michaelis constant (Km) and the catalytic rate constant (kcat), provide valuable insights into the enzyme's affinity for the substrate and its catalytic efficiency.

Data Presentation: Kinetic Parameters

The following table summarizes the kinetic constants for the cleavage of this compound by different methionine aminopeptidases.

| Enzyme | Source Organism | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Optimal Temperature (°C) |

| Methionine Aminopeptidase (B13392206), Type I (EcMetAP-I) | Escherichia coli | 0.44 | 0.006 | 13.7 | ~7.5 - 8.5 | 30 |

| Methionine Aminopeptidase, Type II (PfMetAP-II) | Pyrococcus furiosus | 0.59 | 0.057 | 97.0 | ~7.5 | 85 |

Data sourced from a colorimetric assay for methionyl aminopeptidases.[3]

II. Experimental Protocols

A. Spectrophotometric Assay for this compound Cleavage

This protocol outlines a continuous spectrophotometric assay to determine the kinetic parameters of an aminopeptidase with this compound as the substrate.

1. Materials:

-

This compound (Substrate)

-

Purified Aminopeptidase

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 150 mM KCl and a divalent cation like CoCl₂ or MnCl₂)

-

Spectrophotometer capable of reading absorbance at 405 nm

-

Cuvettes or 96-well microplate

-

Incubator or temperature-controlled spectrophotometer holder

2. Reagent Preparation:

-

Substrate Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO or methanol) to ensure solubility.

-

Enzyme Solution: Prepare a stock solution of the purified enzyme in a suitable buffer that maintains its stability. The final concentration will depend on the enzyme's activity.

-

Assay Buffer: Prepare the desired assay buffer and ensure it is equilibrated to the optimal pH and temperature for the enzyme being studied.

3. Assay Procedure:

-

Set the spectrophotometer to read absorbance at 405 nm and equilibrate the measurement chamber to the desired temperature (e.g., 30°C or 37°C).

-

In a cuvette or microplate well, add the assay buffer to the desired final volume (e.g., 1 mL or 200 µL).

-

Add the this compound substrate to the buffer to achieve a range of final concentrations (e.g., from 0.1 to 5 times the expected Km).

-

Initiate the reaction by adding a small, fixed amount of the enzyme solution to the substrate-buffer mixture.

-

Immediately start monitoring the increase in absorbance at 405 nm over a set period (e.g., 5-10 minutes). Record data at regular intervals.

-

Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of p-nitroaniline formation can be calculated using the Beer-Lambert law (ε of p-nitroaniline at 405 nm is approximately 10,600 M⁻¹cm⁻¹).

-

Repeat the assay for each substrate concentration.

-

Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. kcat can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

B. Experimental Workflow for Kinetic Analysis

The logical flow for determining the kinetic parameters of this compound cleavage is depicted below.

III. Signaling Pathways and Biological Relevance

The cleavage of the N-terminal methionine is a critical step in the N-degron pathway , a major cellular pathway for protein degradation.[4][5][6] This pathway relates the in-vivo half-life of a protein to the identity of its N-terminal amino acid residue.

The Role of Methionine Aminopeptidases in the N-Degron Pathway

-

N-terminal Methionine Excision (NME): Most newly synthesized proteins begin with methionine. Methionine aminopeptidases (MetAPs) co-translationally cleave this initial methionine if the second amino acid has a small and uncharged side chain (e.g., Gly, Ala, Ser, Cys, Pro, Thr, Val).[7]

-

Exposure of a Destabilizing Residue: The removal of methionine can expose a new N-terminal residue. If this residue is a "destabilizing" amino acid, it can act as a degradation signal (a degron).

-

Initiation of Degradation Cascade: The exposed destabilizing residue is recognized by N-recognins, which are specific E3 ubiquitin ligases.[8] This recognition leads to the polyubiquitination of the protein.

-

Proteasomal Degradation: The polyubiquitinated protein is then targeted for degradation by the 26S proteasome.

The cleavage of a substrate like this compound in vitro mimics the initial and crucial step of this pathway, making it an excellent tool for studying the enzymes that regulate protein stability and turnover.

IV. Conclusion

The cleavage of this compound is a robust and reproducible reaction for studying the kinetics of methionine aminopeptidases. The straightforward spectrophotometric assay allows for the precise determination of key kinetic parameters, which are essential for characterizing enzyme activity and for the screening of potential inhibitors. Furthermore, this reaction provides a window into the fundamental biological process of N-terminal methionine excision and its role in critical cellular signaling pathways such as the N-degron pathway. This technical guide serves as a foundational resource for researchers and professionals in drug development aiming to investigate this important class of enzymes.

References

- 1. Structural insights into N-terminal methionine cleavage by the human mitochondrial methionine aminopeptidase, MetAP1D - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. N-degron pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridinylpyrimidines selectively inhibit human methionine aminopeptidase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The N-end rule pathway and regulation by proteolysis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Substrate Specificity of L-Methionine p-nitroanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Methionine p-nitroanilide (L-Met-pNA) is a chromogenic substrate extensively utilized in biochemical assays to characterize the activity of various aminopeptidases, with a particular emphasis on methionine aminopeptidases (MetAPs). The enzymatic hydrolysis of the amide bond in L-Met-pNA releases p-nitroaniline, a yellow-colored compound that can be quantified spectrophotometrically. This property allows for a continuous and straightforward measurement of enzyme kinetics, making L-Met-pNA an invaluable tool in drug discovery and for studying the role of aminopeptidases in cellular processes. This technical guide provides an in-depth exploration of the substrate specificity of L-Met-pNA, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways and workflows.

Data Presentation: Kinetic Parameters of this compound Hydrolysis

The substrate specificity of an enzyme for a particular substrate is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value is an indicator of the affinity of the enzyme for the substrate, with a lower Km generally signifying higher affinity. The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.

The following table summarizes the kinetic constants for the hydrolysis of this compound by various aminopeptidases.

| Enzyme | Organism/Source | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Methionine Aminopeptidase (B13392206) 2 (hMetAP2) | Homo sapiens (human) | 0.43 ± 0.04 | 0.0014 ± 0.0001 | 3.26 | [1] |

Note: The catalytic efficiency of hMetAP2 with Met-pNA is significantly lower than with its natural peptide substrates, which can have kcat/Km values in the range of 105 M-1min-1.[1] This highlights that while L-Met-pNA is a convenient substrate for assaying activity, it may not be a perfect mimic of the enzyme's natural substrates.

Experimental Protocols

General Aminopeptidase Assay using this compound

This protocol is a general guideline and may require optimization for specific enzymes and experimental conditions.

Materials:

-

This compound (L-Met-pNA)

-

Enzyme solution (e.g., purified methionine aminopeptidase)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing a divalent cation like CoCl2 if required by the enzyme)

-

Spectrophotometer capable of measuring absorbance at 405 nm

-

Cuvettes or microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of L-Met-pNA in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) due to its limited aqueous solubility.

-

Prepare the assay buffer and equilibrate it to the desired reaction temperature.

-

Dilute the enzyme solution to the desired concentration in the assay buffer. Keep the enzyme on ice.

-

-

Assay Setup:

-

In a cuvette or microplate well, add the assay buffer.

-

Add the L-Met-pNA stock solution to the buffer to achieve the desired final substrate concentration. Mix well.

-

Pre-incubate the substrate solution at the reaction temperature for a few minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding a small volume of the diluted enzyme solution to the substrate mixture.

-

Immediately start monitoring the increase in absorbance at 405 nm over time. The rate of increase in absorbance is proportional to the rate of p-nitroaniline release.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot.

-

The concentration of p-nitroaniline produced can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline at 405 nm (typically ~10,600 M-1cm-1), c is the concentration, and l is the path length of the cuvette.

-

To determine Km and Vmax, perform the assay at various substrate concentrations and plot the initial velocities against the substrate concentrations. The data can then be fitted to the Michaelis-Menten equation.

-

Coupled Assay for Methionine Aminopeptidases

For some MetAPs, the direct hydrolysis of L-Met-pNA is slow. A more sensitive coupled assay can be employed using Met-Pro-p-nitroanilide as the substrate.[2]

Principle:

-

Methionine aminopeptidase cleaves the N-terminal methionine from Met-Pro-p-nitroanilide, yielding Pro-p-nitroanilide.

-

An excess of a prolyl aminopeptidase is included in the reaction mixture, which rapidly hydrolyzes Pro-p-nitroanilide to release p-nitroaniline.

This method allows for the continuous monitoring of the MetAP reaction at 405 nm.[2]

Mandatory Visualizations

Experimental Workflow for Determining Substrate Specificity

Caption: Workflow for determining enzyme kinetic parameters.

Role of Methionine Aminopeptidases in Protein Maturation and the N-Degron Pathway

Methionine aminopeptidases play a crucial role in the co-translational and post-translational modification of proteins. The removal of the N-terminal methionine, a process known as N-terminal methionine excision (NME), can significantly impact a protein's stability, function, and localization.[3][4][5] One of the critical consequences of NME is its interplay with the N-degron pathway, a proteolytic system that recognizes and degrades proteins based on their N-terminal amino acid.[6][7][8][9]

Caption: Role of MetAPs in protein fate via the N-degron pathway.

Conclusion

This compound serves as a practical and effective tool for probing the substrate specificity and kinetic properties of a wide range of aminopeptidases, most notably methionine aminopeptidases. Its utility in a straightforward spectrophotometric assay allows for high-throughput screening of enzyme inhibitors, a critical step in modern drug development. Understanding the nuances of its interaction with different enzymes, as detailed in this guide, is paramount for researchers and scientists aiming to elucidate the biological roles of these enzymes and to develop novel therapeutic interventions. The connection between the enzymatic activity measured by L-Met-pNA hydrolysis and the fundamental cellular processes like the N-degron pathway underscores the importance of this seemingly simple substrate in advancing our knowledge of protein regulation and cellular signaling.

References

- 1. Steady-state kinetic characterization of substrates and metal-ion specificities of the full-length and N-terminally truncated recombinant human methionine aminopeptidases (type 2). | Sigma-Aldrich [merckmillipore.com]

- 2. Two continuous spectrophotometric assays for methionine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Control of protein life‐span by N‐terminal methionine excision | The EMBO Journal [link.springer.com]

- 4. Control of protein life-span by N-terminal methionine excision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Control of protein life‐span by N‐terminal methionine excision | The EMBO Journal [link.springer.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Destined for destruction: The role of methionine aminopeptidases and plant cysteine oxidases in N-degron formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

Characterization of L-Methionine p-Nitroanilide as a Chromogenic Substrate for Aminopeptidase Activity in Cell Lysates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial characterization of L-Methionine p-nitroanilide as a substrate for measuring aminopeptidase (B13392206) activity within complex biological mixtures such as cell lysates. The guide details the underlying enzymatic reaction, offers meticulously outlined experimental protocols, and presents quantitative data to facilitate the adoption and optimization of this assay in research and drug development settings. Particular focus is given to methionine aminopeptidases (MetAPs), a class of enzymes ubiquitously involved in protein maturation and cellular signaling, making this compound a valuable tool for investigating their function and for high-throughput screening of potential inhibitors.

Introduction

This compound (Met-pNA) is a chromogenic substrate used to assay the activity of aminopeptidases that exhibit specificity for an N-terminal methionine residue. The enzymatic cleavage of the amide bond between L-methionine and p-nitroaniline releases the yellow-colored p-nitroaniline (pNA) molecule. The rate of pNA formation, which can be monitored spectrophotometrically, is directly proportional to the enzymatic activity in the sample.

This assay is particularly relevant for studying Methionine Aminopeptidases (MetAPs), a family of metalloenzymes responsible for cleaving the initiator methionine from nascent polypeptide chains.[1] Eukaryotes possess two major isoforms, MetAP1 and MetAP2, both of which are essential for cell proliferation.[2] Notably, MetAP2 has been identified as a key regulator of angiogenesis, the formation of new blood vessels, and is a validated target for anti-cancer therapies.[3][4] Therefore, the use of this compound in cell lysates provides a direct method to assess MetAP activity and to screen for compounds that may modulate this critical cellular process.

Principle of the Assay

The fundamental principle of the assay lies in the enzymatic hydrolysis of this compound. Aminopeptidases present in the cell lysate recognize and cleave the peptide bond, releasing L-methionine and p-nitroaniline. The liberated p-nitroaniline has a distinct absorbance maximum at approximately 405-410 nm, allowing for its quantification using a spectrophotometer or microplate reader. The initial rate of the reaction is determined by measuring the change in absorbance over time.

Experimental Protocols

Preparation of Cell Lysates

Proper preparation of cell lysates is critical for obtaining accurate and reproducible results. The following protocol is a general guideline and may require optimization for specific cell types.

-

Cell Culture and Harvesting: Culture cells to the desired confluency. For suspension cells, pellet by centrifugation. For adherent cells, wash with ice-cold phosphate-buffered saline (PBS), and then detach using a cell scraper in ice-cold PBS. Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Lysis Buffer: A recommended lysis buffer is 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, and 1% Triton X-100. Protease and phosphatase inhibitor cocktails should be added fresh to the lysis buffer before use to prevent degradation of target enzymes.

-

Lysis Procedure: Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., 1 mL per 10^7 cells). Incubate the mixture on ice for 30 minutes with intermittent vortexing.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Carefully collect the supernatant (the cell lysate) and determine the total protein concentration using a standard method such as the Bradford or BCA protein assay. The lysate can be used immediately or stored in aliquots at -80°C.

Enzymatic Assay Protocol

This protocol is designed for a 96-well microplate format, but can be adapted for other formats.

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl.

-

This compound Stock Solution: Prepare a 100 mM stock solution in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.

-

Working Substrate Solution: Dilute the stock solution to the desired final concentration in Assay Buffer. A typical starting concentration is 1 mM.

-

p-Nitroaniline Standard Stock Solution: Prepare a 10 mM stock solution of p-nitroaniline in DMSO. Store at -20°C, protected from light.[5]

-

-

Standard Curve Generation:

-

Prepare a series of dilutions of the p-Nitroaniline standard stock solution in Assay Buffer to generate a standard curve (e.g., 0, 10, 20, 50, 100, 200 µM).

-

Add 100 µL of each standard dilution to separate wells of the 96-well plate.

-

Measure the absorbance at 405 nm.

-

Plot the absorbance values against the corresponding p-nitroaniline concentrations to generate a standard curve. The slope of this curve will be used to convert the rate of change in absorbance to the rate of product formation.[2][6]

-

-

Assay Procedure:

-

To each well of a 96-well plate, add a specific amount of cell lysate (e.g., 10-50 µg of total protein).

-

Adjust the volume in each well to 90 µL with Assay Buffer.

-

Optional Inhibitor Control: To determine the specific activity of MetAPs, parallel reactions can be set up including a known MetAP inhibitor (e.g., fumagillin (B1674178) for MetAP2) to subtract non-specific aminopeptidase activity.

-

Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the reaction by adding 10 µL of the working substrate solution to each well.

-

Immediately begin monitoring the increase in absorbance at 405 nm in a microplate reader capable of kinetic measurements. Readings should be taken at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

-

Data Analysis

-

Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot (ΔA405/min).

-

Convert the rate of absorbance change to the rate of p-nitroaniline formation (in µmol/min) using the molar extinction coefficient of p-nitroaniline (ε ≈ 8,800 M⁻¹cm⁻¹) or the slope of the p-nitroaniline standard curve.[5]

-

Calculate the specific activity of the enzyme in the cell lysate, typically expressed as µmol of p-nitroaniline produced per minute per milligram of total protein (µmol/min/mg).

Quantitative Data Summary

The following tables summarize typical quantitative data that can be obtained from the characterization of this compound hydrolysis in cell lysates. Note that these values are illustrative and will vary depending on the cell type, lysate preparation, and assay conditions.

| Parameter | Typical Value Range | Notes |

| Optimal pH | 7.0 - 8.0 | Dependent on the specific aminopeptidase |

| Optimal Temperature | 30 - 40 °C | Enzyme stability may decrease at higher temperatures |

| Substrate Concentration | 0.1 - 2.0 mM | Should be optimized for each cell type to ensure substrate saturation for Vmax determination |

| Cell Lysate Concentration | 10 - 100 µ g/well | Should be optimized to ensure a linear reaction rate over the desired time course |

| Enzyme Source | Substrate | K_m (mM) | V_max (µmol/min/mg) |

| Aspergillus fumigatus (L-methioninase) | L-methionine | 20.61 | 12.35 |

| Pseudomonas aeruginosa (Aminopeptidase) | L-Leu-p-nitroanilide | 3.02 | 6.71 |

Visualization of Workflows and Pathways

Experimental Workflow

Caption: Experimental workflow for measuring aminopeptidase activity in cell lysates.

Signaling Pathway: Methionine Aminopeptidase in Angiogenesis

Methionine aminopeptidase 2 (MetAP2) is a key enzyme in the process of angiogenesis. Its inhibition can block the proliferation of endothelial cells, which are essential for the formation of new blood vessels. This makes MetAP2 an attractive target for anti-cancer therapies.

Caption: Simplified signaling cascade of MetAP2's role in angiogenesis.

Conclusion

The characterization of this compound hydrolysis in cell lysates provides a robust and straightforward method for assessing methionine aminopeptidase activity. This technical guide offers the necessary protocols and foundational data for researchers to implement this assay effectively. The ability to quantify MetAP activity in a cellular context is invaluable for understanding its physiological roles and for the development of novel therapeutics targeting diseases such as cancer, where angiogenesis plays a critical role. Further optimization of assay conditions for specific cell lines and the experimental determination of kinetic parameters will enhance the precision and utility of this important biochemical tool.

References

- 1. pnas.org [pnas.org]

- 2. assaygenie.com [assaygenie.com]

- 3. Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methionine aminopeptidase-2 blockade reduces chronic collagen-induced arthritis: potential role for angiogenesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Purification, Characterization and anticancer activity of L-methionine γ-lyase from thermo-tolerant Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Continuous Spectrophotometric Assay of Aminopeptidases Using L-Methionine p-nitroanilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Methionine p-nitroanilide (Met-pNA) is a chromogenic substrate used in a continuous spectrophotometric assay to measure the activity of certain aminopeptidases, most notably Methionine Aminopeptidases (MetAPs). MetAPs are a class of metalloenzymes that play a crucial role in protein maturation by cleaving the initiator methionine from nascent polypeptide chains.[1] This process is essential for the proper function and stability of a large number of proteins. There are two main types of MetAPs in humans, MetAP1 and MetAP2, and their dysregulation has been implicated in various diseases, including cancer, making them attractive targets for drug development.[2][3]

This document provides detailed application notes and protocols for utilizing this compound in a continuous spectrophotometric assay to characterize the activity of MetAPs and to screen for their inhibitors.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the amide bond in this compound by a suitable aminopeptidase (B13392206). This reaction releases L-Methionine and a yellow-colored product, p-nitroaniline. The rate of the reaction is monitored by measuring the increase in absorbance of p-nitroaniline over time at a wavelength of approximately 405 nm. The rate of p-nitroaniline formation is directly proportional to the enzyme activity under the assay conditions.

The enzymatic reaction is as follows:

This compound + H₂O ---(Aminopeptidase)--> L-Methionine + p-nitroaniline

The concentration of the product, p-nitroaniline, can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline, b is the path length of the cuvette, and c is the concentration of p-nitroaniline.

Data Presentation

Table 1: Spectrophotometric Properties of p-nitroaniline

| Parameter | Value | Reference |

| Maximum Absorbance Wavelength (λmax) | ~405 nm | [4] |

| Molar Extinction Coefficient (ε) at 405 nm | 10,600 M⁻¹ cm⁻¹ | [5] |

| Molar Extinction Coefficient (ε) at 405 nm | 11,500 M⁻¹ cm⁻¹ | [2] |

Note: The extinction coefficient of p-nitroaniline can be dependent on the solution composition, including ionic strength and pH.[6]

Table 2: Kinetic Parameters of Methionine Aminopeptidases with this compound

| Enzyme | Metal Ion Cofactor | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | pH | Temperature (°C) | Reference |

| Human MetAP2 (full-length) | Co²⁺ | 1.1 ± 0.1 | 0.04 ± 0.002 | 36 | 7.5 | 25 | [6] |

| Human MetAP2 (truncated) | Co²⁺ | 1.2 ± 0.1 | 0.05 ± 0.003 | 42 | 7.5 | 25 | [6] |

| Escherichia coli MetAP | Mn²⁺ | - | - | - | 7.5 | 37 | [1] |

Note: The catalytic efficiency of MetAPs with this compound is substantially lower than with tripeptide substrates.[6]

Table 3: Inhibitors of Methionine Aminopeptidases

| Inhibitor | Enzyme Target | IC₅₀ | Assay Conditions | Reference |

| Fumagillin | Human MetAP2 | Low nM range | Not specified | [2] |

| TNP-470 (AGM-1470) | Human MetAP2 | Low nM range | Not specified | [2] |

| Bengamides | Human MetAP1 and MetAP2 | Not specified | Not specified | [7] |

| Compound 8 (triazole-based) | S. typhimurium MetAP1 | 0.599 µM | Co²⁺ cofactor | [8] |